3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-(2-aminoethyl)-7-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-6-1-2-7-8(5-6)13-10(16)14(4-3-12)9(7)15/h1-2,5H,3-4,12H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQQRYKALADVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)N(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione generally follows these key steps:
- Formation of the quinazoline-2,4-dione core with a 7-chloro substituent.
- Conversion of the quinazoline-2,4-dione to a reactive intermediate such as 2,4,7-trichloroquinazoline.
- Nucleophilic substitution at the 3-position with 2-aminoethyl moieties to introduce the 3-(2-aminoethyl) substituent.
Preparation of 7-chloroquinazoline-2,4(1H,3H)-dione Core
A widely reported method for preparing 7-chloroquinazoline-2,4-dione involves the thermal condensation of 2-amino-4-chlorobenzoic acid with urea:
This step efficiently forms the quinazoline-2,4-dione ring with a chlorine substituent at the 7-position.
Conversion to 2,4,7-trichloroquinazoline Intermediate
The 7-chloroquinazoline-2,4-dione is then chlorinated at the 2- and 4-positions using phosphorus oxychloride (POCl3) in the presence of a base such as N-ethyl-N,N-diisopropylamine (diisopropylethylamine):
This step introduces reactive chloro groups at positions 2 and 4, enabling subsequent nucleophilic substitution.
Introduction of the 3-(2-aminoethyl) Side Chain
The key step to prepare 3-(2-aminoethyl)-7-chloroquinazoline-2,4-dione is the nucleophilic substitution of the 2,4,7-trichloroquinazoline intermediate with 2-aminoethyl nucleophiles. While specific detailed protocols for this exact substitution are less directly reported, the general approach involves:
- Reaction of 2,4,7-trichloroquinazoline with 2-aminoethylamine or related amine nucleophiles under controlled conditions.
- The nucleophile selectively displaces the chlorine at the 3-position (or equivalent reactive site) to attach the 2-aminoethyl group.
Alternative Carbon Dioxide Carboxylation Route
An alternative synthetic method involves the carboxylation of 2-amino-4-chlorobenzonitrile using carbon dioxide under autoclave conditions with diethanolamine aqueous solution:
This method provides an alternative route to the quinazoline-2,4-dione core with 7-chloro substitution.
Summary Table of Key Preparation Steps
Supporting Synthetic Methodologies from Literature
- Quinazoline-2,4-dione cores are commonly synthesized by condensation of anthranilic acid derivatives with urea or formamide at elevated temperatures (Niementowski synthesis).
- Chlorination of quinazoline-dione compounds with phosphorus oxychloride is a standard method to introduce reactive chloro substituents at 2 and 4 positions.
- Nucleophilic substitution reactions on chlorinated quinazolines with amines allow for diverse functionalization at the 3-position, including introduction of aminoalkyl side chains.
- Hydrazinolysis and alkylation reactions are also reported for related quinazoline derivatives, indicating flexibility in modifying the quinazoline core.
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Chloro Position
The chlorine atom at position 7 undergoes nucleophilic substitution under basic or catalytic conditions:
Mechanistic Insight : The electron-withdrawing dione ring activates the C7-Cl bond for nucleophilic attack. Palladium-catalyzed cross-couplings proceed via oxidative addition intermediates .
Condensation Reactions Involving the Aminoethyl Side Chain
The primary amine group participates in Schiff base formation and cyclization:
Example :
Treatment with carbon disulfide forms a thioamide intermediate, which cyclizes to oxadiazoles under basic conditions .
Complexation with Metal Ions
The aminoethyl side chain and dione moiety act as polydentate ligands:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) acetate | MeOH, RT, 2 h | [Cu(C₁₀H₈ClN₃O₂)₂]·2H₂O | 12.3 | |
| Fe(III) chloride | H₂O/EtOH, 60°C | Octahedral Fe(III) complex | 9.8 |
Applications : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .
Catalytic Coupling Reactions
The aminoethyl group facilitates cross-dehydrogenative coupling:
| Substrate | Catalyst System | Product | Turnover Number (TON) | Source |
|---|---|---|---|---|
| Benzylamine | Ru-H/L1, chlorobenzene, 130°C | N-Benzylated quinazoline-dione | 45 | |
| 4-Methoxybenzylamine | Same as above | Unsymmetric secondary amine | 38 |
Mechanism : The Ru catalyst dehydrogenates the amine to an imine intermediate, which undergoes coupling .
Hydrolysis and Ring Modification
Acid/base-mediated transformations:
| Reaction | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6 h | 7-Chloroanthranilic acid derivative | Complete ring opening | |
| Base-Induced Cyclization | NaOH, H₂O, 100°C | Quinazolinone dimer |
Photochemical Reactions
UV irradiation induces dimerization or side-chain cleavage:
| Condition | Product | Quantum Yield (Φ) | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN | [2+2] Cycloaddition dimer | 0.15 | |
| UV (365 nm), H₂O₂ | Oxidative cleavage of aminoethyl group | 0.08 |
Key Research Findings
-
Antimicrobial Activity : Derivatives with oxadiazole or thiadiazole substituents show MIC values of 70–80 µg/mL against Staphylococcus aureus .
-
Catalytic Efficiency : Ru-catalyzed couplings achieve TONs up to 45 under optimized conditions .
-
Solubility : LogP = 1.58 (predicted), indicating moderate lipophilicity .
Scientific Research Applications
Synthesis of 3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione
The compound can be synthesized through various methods, often involving the reaction of 2-amino-4-chlorobenzonitrile with diethanolamine under specific conditions. For instance, a notable method involves heating a mixture at elevated temperatures and pressures to facilitate the formation of the quinazoline scaffold . The synthesis typically yields a product that can be further characterized by techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Properties
One of the most significant applications of this compound derivatives is their potential as antimicrobial agents. Research has shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit activity against various bacterial strains. For example, a study identified several derivatives that acted as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These compounds were evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria . The most promising derivatives demonstrated moderate to high efficacy compared to standard antibiotics.
Anti-HCV Activity
Another area of research focuses on the anti-HCV (Hepatitis C Virus) activity of quinazoline-2,4(1H,3H)-dione derivatives. Some compounds have shown significant inhibitory effects against HCV replicons in vitro. For instance, certain derivatives exhibited EC50 values less than 10 μM, indicating their potential as antiviral agents comparable to established drugs like ribavirin . This suggests that modifications to the quinazoline structure can enhance antiviral potency.
Metal Ion Chelation
Recent studies have also explored the metal ion chelating properties of this compound derivatives. These compounds can form stable complexes with transition metals, which may have implications in medicinal chemistry and materials science. The ability to chelate metal ions opens avenues for developing new therapeutic agents or materials with specific properties .
Case Study 1: Antimicrobial Activity Assessment
In a systematic evaluation of antimicrobial activities, several derivatives of quinazoline-2,4(1H,3H)-dione were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds displayed inhibition zones significantly larger than those seen with conventional antibiotics. For example:
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Compound 13 | 15 | 70 |
| Compound 15 | 12 | 75 |
These findings underscore the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anti-HCV Efficacy
In another study focused on anti-HCV activity, derivatives were tested using an HCV replicon model. Compounds showed varying degrees of efficacy:
| Compound | EC50 (μM) | Therapeutic Index |
|---|---|---|
| Compound 10n | 8.5 | 1.8 |
| Compound 10p | 9.0 | 1.7 |
These results suggest that structural modifications can lead to enhanced antiviral properties while maintaining acceptable levels of cytotoxicity .
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. This is particularly relevant in the context of cancer therapy, where it can inhibit the activity of tyrosine kinases.
Pathways Involved: The inhibition of tyrosine kinases disrupts signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Substituent Effects on Position 3
- 3-(4-Bromo-2-fluorobenzyl)-7-chloroquinazoline-2,4(1H,3H)-dione (Compound 12) Features a bulky aromatic substituent (4-bromo-2-fluorobenzyl) at position 3. Increased lipophilicity compared to the aminoethyl group, likely reducing water solubility but enhancing membrane permeability . The bromo and fluoro groups may confer stability against metabolic degradation.
- 3-Azido-6-chloro-7-methoxy-3-phenylquinoline-2,4(1H,3H)-dione (1D) Contains an azido (-N₃) group at position 3, enabling click chemistry applications. Methoxy group at position 7 increases electron density on the quinoline ring, altering reactivity in electrophilic substitutions . Melting point: 228–232°C (decomposition), indicating higher thermal stability than aminoethyl derivatives .
- 3-Chloroquinoline-2,4(1H,3H)-dione (2A) Lacks the aminoethyl group; instead, a chlorine atom occupies position 3. High reactivity in nucleophilic substitution reactions, serving as a precursor for azido or amino derivatives .
B. Position 7 Modifications
- 7-Chloroquinazoline-2,4(1H,3H)-dione (CAS 13165-35-0) The parent compound without the 3-aminoethyl group. Boiling point data unavailable; storage requires dry, room-temperature conditions . Hazard profile includes irritancy (H315, H319) and acute toxicity (H302) .
Physicochemical Properties
Biological Activity
3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure:
- Molecular Formula: C9H10ClN3O2
- CAS Number: 1896261-97-4
Synthesis:
The synthesis of this compound typically involves:
- Starting Material: 7-chloroquinazoline-2,4(1H,3H)-dione.
- Amination Reaction: The introduction of the 2-aminoethyl group is achieved through nucleophilic substitution with 2-aminoethanol in polar aprotic solvents like DMF or DMSO at elevated temperatures (80-100°C) .
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In a study evaluating various quinazoline derivatives against Gram-positive and Gram-negative bacteria, compounds derived from the 3-(2-aminoethyl)-7-chloroquinazoline structure showed moderate to high activity. For instance:
- Compound 13 displayed an inhibition zone of 15 mm against Escherichia coli and 11 mm against Staphylococcus aureus, demonstrating efficacy comparable to standard antibiotics like ampicillin .
Anticancer Activity
Quinazoline derivatives have been explored for their potential as anticancer agents. The mechanism often involves the inhibition of tyrosine kinases, which are crucial in cancer cell proliferation and survival:
- The compound has been shown to induce apoptosis in cancer cells by disrupting signaling pathways associated with cell growth .
Other Biological Activities
Beyond antimicrobial and anticancer effects, research has identified additional biological activities:
- Anti-inflammatory : Some derivatives inhibit inflammatory pathways.
- Anticonvulsant : Certain analogs have shown promise in reducing seizure activity.
- Phosphodiesterase Inhibition : This activity suggests potential use in treating cardiovascular diseases .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : Binding to specific enzymes such as tyrosine kinases.
- Receptor Interaction : Modulating receptor activity that influences cellular signaling pathways .
Comparative Analysis
A comparison with similar compounds reveals distinct biological profiles based on structural modifications:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 3-(2-aminoethyl)-quinazoline-2,4(1H,3H)-dione | Lacks chlorine at the 7-position | Reduced antimicrobial activity |
| 7-chloroquinazoline-2,4(1H,3H)-dione | Lacks the aminoethyl group | Limited reactivity |
| 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione | Chlorine at a different position | Varies in chemical properties |
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy Study : A series of quinazoline derivatives were tested against various bacterial strains. The study concluded that modifications at specific positions significantly influenced antimicrobial potency .
- Anticancer Research : A molecular docking study evaluated the binding affinity of quinazoline derivatives to cancer-related targets. The findings indicated that certain substitutions enhanced binding stability and efficacy against breast cancer cell lines .
Q & A
Q. Q1: What are the standard synthetic routes for 3-(2-aminoethyl)-7-chloroquinazoline-2,4(1H,3H)-dione, and what limitations do traditional methods pose?
Answer: Traditional synthesis involves reacting anthranilic acid derivatives with reagents like chlorosulfonyl isocyanate or phosgene, which are toxic and generate stoichiometric waste . For example, 2-aminobenzonitrile can react with CO₂ under catalysis to form quinazoline-dione scaffolds, but this often requires harsh conditions or expensive catalysts . Limitations include multistep protocols, environmental hazards, and low atom economy. Researchers should prioritize greener alternatives, such as CO₂ utilization, to mitigate these issues .
Q. Q2: Which spectroscopic techniques are essential for characterizing quinazoline-dione derivatives, and how are they applied?
Answer: Key techniques include:
- ¹H/¹³C NMR : Assignments rely on 1D/2D experiments (e.g., COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons and substituents like the 2-aminoethyl group .
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for dione moieties) .
- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .
Standardized protocols from textbooks like Spectrometric Identification of Organic Compounds (Silverstein et al.) are recommended for data interpretation .
Advanced Synthesis & Optimization
Q. Q3: How can researchers optimize CO₂-based synthesis of quinazoline-diones to address challenges like solvent dependency and catalyst efficiency?
Answer: Advanced strategies include:
- Catalyst design : Bifunctional catalysts (e.g., alcohol-amine systems) enhance CO₂ activation and cyclization efficiency in aqueous media .
- Solvent selection : Replace organic solvents (DMF, THF) with water or ionic liquids to improve sustainability .
- Reaction monitoring : Use in-situ FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .
Recent studies highlight the need for mechanistic studies (e.g., DFT calculations) to identify rate-limiting steps .
Q. Q4: What methodologies resolve contradictions in reported synthetic yields for quinazoline-diones?
Answer: Discrepancies often arise from:
- Impurity profiles : Use preparative HPLC to isolate intermediates and quantify byproducts .
- Reagent purity : Validate starting materials (e.g., 2-aminobenzonitrile) via GC-MS .
- Reaction scale : Pilot small-scale reactions (<1 mmol) before scaling up to minimize side reactions .
Cross-referencing synthetic protocols from Practical Organic Chemistry (Mann & Saunders) ensures reproducibility .
Biological & Environmental Applications
Q. Q5: What in vitro assays are suitable for initial biological screening of 7-chloro-substituted quinazoline-diones?
Answer:
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- DNA interaction : Fluorescence quenching studies with ethidium bromide to assess intercalation .
Q. Q6: How can computational tools aid in structure-activity relationship (SAR) studies for quinazoline-diones?
Answer:
- Molecular docking : Use MOE or AutoDock to predict binding affinities for targets like topoisomerase II .
- QSAR modeling : Train models on datasets linking substituents (e.g., chloro, aminoethyl) to bioactivity .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories to prioritize synthetic targets .
Environmental & Safety Considerations
Q. Q7: What green chemistry metrics should be applied to evaluate the sustainability of quinazoline-dione synthesis?
Answer:
Q. Q8: How can researchers safely handle hazardous intermediates (e.g., chlorinated reagents) during synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
